Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
CAS No.: 61367-07-5
Cat. No.: VC21545066
Molecular Formula: C10H18N2O5
Molecular Weight: 157,21*36,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61367-07-5 |
|---|---|
| Molecular Formula | C10H18N2O5 |
| Molecular Weight | 157,21*36,45 g/mole |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H |
| Standard InChI Key | VVNYDCGZZSTUBC-ZCFIWIBFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O |
| SMILES | COC(=O)C1CCC(CC1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O |
Introduction
Physical and Chemical Properties
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride possesses distinctive physical and chemical characteristics that make it valuable for various applications. Understanding these properties is essential for researchers and chemists working with this compound.
Physical Characteristics
The compound presents as a white to almost white powder or crystalline solid . Its appearance is consistent with many pharmaceutical-grade intermediates, making it suitable for standardized research applications. The crystalline nature of the compound contributes to its stability and handling properties in laboratory settings.
Solubility Profile
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is soluble in water , which enhances its utility in aqueous reaction systems and biological applications. This water solubility facilitates its use in various experimental protocols and synthesis pathways where aqueous conditions are required.
Synthesis and Preparation Methods
The synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves specific chemical pathways that ensure the correct stereochemistry and purity of the final product.
Primary Synthesis Routes
The primary synthesis route for this compound typically involves the esterification of trans-4-aminocyclohexanecarboxylic acid with methanol under acidic conditions, followed by the formation of the hydrochloride salt. This process requires careful control of reaction conditions to maintain the trans configuration of the substituents on the cyclohexane ring.
Optimization Techniques
The synthesis can be optimized through careful selection of reaction conditions and purification methods. For the parent acid and related compounds, reaction times of 6 to 24 hours are typical . Crystallization and recrystallization processes play crucial roles in purifying the trans isomer, as amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid have better crystallinity than their cis counterparts .
Applications in Scientific Research
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride has significant applications in scientific research, particularly in pharmaceutical development and chemical synthesis.
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical research . Related structures like trans-4-aminocyclohexanecarboxylic acid are valuable raw materials for pharmaceuticals and agricultural chemicals . The specific stereochemistry of the trans isomer contributes to its utility in creating bioactive compounds with precise spatial arrangements.
Diabetes Treatment Research
Derivatives and related compounds have been investigated for their potential in treating diabetes. Specifically, they serve as starting compounds for dipeptidyl peptidase IV (DPP IV) inhibitors, which are therapeutic agents for diabetes management . This application highlights the importance of the compound's structural features in developing targeted pharmaceutical agents.
Chemical Synthesis Applications
Beyond pharmaceutical applications, Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride functions as a versatile building block in organic synthesis. Its well-defined stereochemistry and functional groups allow for selective transformations leading to complex molecules with specific three-dimensional arrangements.
Structural Comparisons and Unique Features
Understanding how Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride compares to similar compounds helps clarify its unique position in chemical research.
Structural Relatives
Several compounds share structural similarities with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, including its parent acid and various esters. The patent literature mentions several related compounds, including lower alkyl esters (methyl and ethyl esters), benzyl esters, and other derivatives of 4-aminocyclohexanecarboxylic acid .
Stereochemical Significance
The trans configuration of the amino and carboxylate groups on the cyclohexane ring significantly influences the compound's reactivity and applications. This specific stereochemistry affects molecular recognition in biological systems and reaction pathways in chemical transformations.
Table 2: Comparison with Related Compounds
Current Research Directions
Research involving Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride continues to evolve, with several promising directions for future investigation.
Synthesis Optimization
Ongoing research focuses on optimizing the synthesis of the compound and related derivatives. Efforts include developing more efficient isomerization methods, improving yield, and enhancing product purity. The challenge of efficiently converting cis isomers to the desired trans configuration remains an active area of investigation .
Pharmaceutical Development
The compound's potential in pharmaceutical development continues to be explored, particularly in the context of creating enzyme inhibitors and other therapeutic agents. Its role as an intermediate in synthesizing DPP IV inhibitors for diabetes treatment represents one promising direction .
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity remains an important research focus. By examining how changes to the basic structure of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride influence its properties and activities, researchers can develop more effective compounds for specific applications.
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